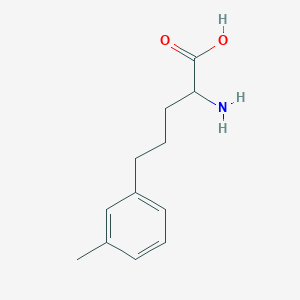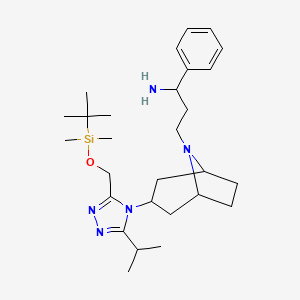![molecular formula C15H23N B12090669 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)
4-[2-(3,4-Dimethylphenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,4-Dimethylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethylphenyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine compounds.
Scientific Research Applications
4-[2-(3,4-Dimethylphenyl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
4-Piperidino-Piperidine: A related compound with similar structural features.
2-Amino-4-(1-piperidine)pyridine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
4-[2-(3,4-Dimethylphenyl)ethyl]piperidine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
4-[2-(3,4-dimethylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12-3-4-15(11-13(12)2)6-5-14-7-9-16-10-8-14/h3-4,11,14,16H,5-10H2,1-2H3 |
InChI Key |
QJTWUKYULMDNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)

![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)





![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)
![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)




